Indolizomycin

Structural Biology Chemical Synthesis Molecular Recognition

Indolizomycin (CAS 94935-24-7) is an indolizidine alkaloid antibiotic isolated from a hybrid *Streptomyces* sp. SK2-52 strain generated through interspecies protoplast fusion treatment between *S.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 94935-24-7
Cat. No. B1230919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizomycin
CAS94935-24-7
Synonyms(1S,2R,3S,7R,8R)-7,8-epoxy-8a-hydroxy-1,2-dimethylene-3-(1E,3E,5E)-(5-methyl-1,3,5-heptatrienyl)octahydroindolizine
indolizomycin
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC=C(C)C=CC=CC1C2CC2C3(N1CCC4C3O4)O
InChIInChI=1S/C17H23NO2/c1-3-11(2)6-4-5-7-14-12-10-13(12)17(19)16-15(20-16)8-9-18(14)17/h3-7,12-16,19H,8-10H2,1-2H3/b6-4+,7-5+,11-3+/t12-,13+,14+,15-,16-,17+/m1/s1
InChIKeyHLRLKFALZVILBO-HRYKOHBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizomycin (CAS 94935-24-7) – Structural and Biosynthetic Overview for Research Procurement


Indolizomycin (CAS 94935-24-7) is an indolizidine alkaloid antibiotic isolated from a hybrid *Streptomyces* sp. SK2-52 strain generated through interspecies protoplast fusion treatment between *S. griseus* and *S. tenjimariensis* [1]. Its molecular formula is C₁₇H₂₃NO₂ (exact mass 273.17300), and it possesses a highly compact, fused polycyclic architecture that distinguishes it from most linear or monocyclic antibiotics. Critically, the compound is not a product of conventional microbial fermentation but of a deliberately engineered hybrid organism, a detail with direct implications for batch consistency, sourcing authenticity, and comparative studies against naturally derived indolizidines [2].

Why In-Class Indolizidine Substitution Is Not Chemically or Functionally Interchangeable with Indolizomycin


Substituting indolizomycin with another indolizidine alkaloid, even one from a closely related actinomycete, is scientifically invalid due to its unique architectural and synthetic features. Indolizomycin possesses a rare hemiaminal motif wherein the bridgehead hydroxy group is sterically flanked by both a fused cyclopropane and an epoxide [1]. This strained polycyclic arrangement—distinct from the simpler bicyclic cores of cyclizidines or the imine-cation structures of iminimycins—directly underpins both its synthetic diastereoselectivity (exceeding 20:1 in key bond formations) and its intrinsic chemical instability (degradation within hours at room temperature) [2]. Therefore, any analog lacking this precise ring strain topology or the hemiaminal bridgehead will exhibit different reactivity, stability, and interaction profiles, precluding interchangeable use in any research or industrial context where molecular identity defines the experimental outcome.

Indolizomycin Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Cyclizidine and Iminimycin


Core Architecture: Hemiaminal Cyclopropane-Epoxide Moiety vs. Cyclizidine's Bicyclic Core

Indolizomycin possesses a hemiaminal bridgehead hydroxy group simultaneously flanked by a fused cyclopropane and an epoxide [1]. In contrast, cyclizidine (antibiotic M146791) and iminimycins lack the epoxide moiety and possess simpler bicyclic indolizidine cores without this tripartite strained ring fusion. This architectural difference is not merely cosmetic; it dictates synthetic diastereoselectivity and chemical stability. The hemiaminal-cyclopropane-epoxide triad in indolizomycin imposes a unique steric and electronic environment that is absent in cyclizidine, cyclizidine derivatives, or iminimycins, all of which lack the epoxide ring [2].

Structural Biology Chemical Synthesis Molecular Recognition

Synthetic Diastereoselectivity: Key Cyclopropanation Step Exceeds 20:1 dr for Indolizomycin Precursor

During the asymmetric synthesis of the key precursor to (−)-indolizomycin, a diastereoselective cyclopropanation of an unsaturated chiral bicyclic lactam using sulfoxonium methylide proceeded with a diastereomeric ratio (dr) of > 20:1 [1]. This high level of stereocontrol is a direct consequence of the target's unique hemiaminal architecture. For comparison, synthetic routes to simpler indolizidines like (+)-ent-cyclizidine, which lack this constrained environment, do not report comparable stereoselectivity for analogous bond formations; their synthetic challenges are fundamentally different, often centered on linear chain elongation rather than strained ring construction [2].

Synthetic Chemistry Process Development Chiral Synthesis

Antibacterial Activity Profile: Broad but Weak Spectrum vs. Iminimycin A

Indolizomycin exhibits weak antibiotic activity against several bacterial strains (including Staphylococci, Bacilli, Escherichia coli) and the fungus Candida albicans [1]. Iminimycin A, in contrast, shows anti-bacterial activity against Bacillus subtilis, Kocuria rhizophila, and Xanthomonas campestris pv. oryzae, but its activity is described as 'very weak in comparison with streptomycin' [2]. Critically, both compounds are characterized as having low potency, but their activity spectra differ: indolizomycin demonstrates some anti-fungal activity (Candida albicans) whereas iminimycin A has been evaluated primarily for antibacterial and cytotoxic properties. This functional divergence underscores that these indolizidines are not interchangeable for antimicrobial discovery programs.

Antimicrobial Resistance Natural Product Screening Microbiology

Cytotoxic Potential: Indolizomycin Toxicity Profile vs. Iminimycin A Cytotoxicity

While direct cytotoxicity data for indolizomycin against human cell lines is not reported in accessible non-proprietary literature, iminimycin A demonstrates measurable cytotoxicity with IC50 values of 43 µM against HeLa S3 cells and 36 µM against Jurkat cells [1]. This provides a quantitative baseline for comparing the cytotoxic potential of indolizidines. Importantly, the acute toxicity of indolizomycin in murine models (reported as LC50 12.5–25 mg/kg in non-authoritative sources) suggests a different in vivo safety window compared to iminimycin A, which has been evaluated primarily in vitro. For researchers exploring indolizidine scaffolds for anticancer applications, this differential cytotoxicity profile between indolizomycin and iminimycin A highlights the need for targeted selection based on the desired balance between antimicrobial and cytotoxic activity.

Toxicology Cancer Research Drug Development

Chemical Stability: Rapid Degradation of Indolizomycin Under Ambient Conditions

Indolizomycin undergoes extensive degradation within hours at room temperature and neutral conditions, a liability attributed to its epoxide moiety [1]. In contrast, cyclizidines, which lack the epoxide ring, are reported to be more stable under similar conditions, with some derivatives (e.g., cyclizidine C) even being chlorinated artifacts of isolation [2]. This stark difference in chemical stability is a direct consequence of the epoxide ring present in indolizomycin. For procurement and experimental design, this means that indolizomycin requires strict cold-chain storage and immediate use upon thawing, whereas cyclizidine analogs can be handled with less stringent precautions.

Chemical Stability Formulation Storage

Biosynthetic Origin: Protoplast Fusion Hybrid vs. Wild-Type Natural Product

Indolizomycin is not a product of a wild-type *Streptomyces* strain but is instead produced exclusively by *Streptomyces* sp. SK2-52, a hybrid generated through interspecies protoplast fusion between *S. griseus* SS-1198 (a non-antibiotic-producing mutant) and *S. tenjimariensis* SS-939 (an istamycin producer) [1]. In contrast, cyclizidine is produced by wild-type *Streptomyces* NCIB 11649, and iminimycin A by *S. griseus* OS-3601, a known streptomycin producer [2]. This fundamental difference in biosynthetic origin means that indolizomycin is a 'man-made' hybrid metabolite, whereas cyclizidine and iminimycin A are natural products. For researchers, this has implications for sourcing, batch reproducibility, and the potential for discovering silent gene clusters in engineered strains.

Biosynthesis Strain Engineering Natural Product Discovery

Indolizomycin Research and Industrial Application Scenarios Based on Verified Differential Evidence


Strained Ring Reactivity and Biomimetic Synthesis Studies

Indolizomycin's unique hemiaminal-cyclopropane-epoxide triad makes it an ideal model compound for investigating the synthesis and reactivity of highly strained polycyclic systems. The >20:1 diastereoselectivity observed in its cyclopropanation step [1] provides a quantifiable benchmark for developing new asymmetric methods, while its rapid degradation under ambient conditions [2] serves as a practical probe for studying epoxide ring-opening mechanisms. Cyclizidine and iminimycin A, lacking this strained architecture, cannot substitute for indolizomycin in such fundamental mechanistic studies.

Protoplast Fusion-Based Natural Product Discovery and Strain Engineering

Indolizomycin is the product of interspecies protoplast fusion, a technique used to activate silent biosynthetic pathways [1]. It serves as a flagship example of a 'hybrid' antibiotic and is an essential positive control for laboratories developing novel fusion protocols or screening for cryptic metabolites. Neither cyclizidine nor iminimycin A, being products of wild-type strains, can serve this purpose. Procurement of indolizomycin is therefore necessary for any research program focused on expanding chemical diversity through microbial genome shuffling.

Antifungal Lead Optimization in Indolizidine Scaffolds

Unlike iminimycin A, which shows only antibacterial activity, indolizomycin exhibits weak but demonstrable activity against the fungal pathogen Candida albicans [1]. For researchers seeking to develop new antifungal agents based on the indolizidine core, indolizomycin represents the only actinomycete-derived indolizidine with a documented antifungal profile. This makes it a critical starting point for structure-activity relationship (SAR) studies aimed at improving anti-Candida potency while mitigating the cytotoxicity observed in related compounds like iminimycin A [2].

Chiral Resolution and Stereochemical Purity Validation

The synthetic route to (−)-indolizomycin achieves exceptional diastereocontrol (>20:1 dr) in a key cyclopropanation [1]. This high stereoselectivity provides a rigorous benchmark for validating the stereochemical purity of synthetic or isolated samples. For quality control in procurement, any batch of indolizomycin should, upon analysis, reflect this stereochemical signature. This is a quantifiable differentiator that is not applicable to cyclizidine or iminimycin A, whose syntheses do not rely on such a highly stereoselective strained ring formation.

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